molecular formula C10H9F4NO2 B15222275 2-Amino-2-(4-fluorophenyl)ethyl 2,2,2-trifluoroacetate

2-Amino-2-(4-fluorophenyl)ethyl 2,2,2-trifluoroacetate

Cat. No.: B15222275
M. Wt: 251.18 g/mol
InChI Key: JTKGOAYZJZZHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-fluorophenyl)ethyl 2,2,2-trifluoroacetate is an organic compound that features both fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-fluorophenyl)ethyl 2,2,2-trifluoroacetate typically involves the reaction of 2-Amino-2-(4-fluorophenyl)ethanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluorophenyl)ethyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-2-(4-fluorophenyl)ethyl 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-fluorophenyl)ethyl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-fluorophenyl)ethanol: This compound is structurally similar but lacks the trifluoromethyl group.

    2-Amino-2-(4-chlorophenyl)ethyl 2,2,2-trifluoroacetate: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

2-Amino-2-(4-fluorophenyl)ethyl 2,2,2-trifluoroacetate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

IUPAC Name

[2-amino-2-(4-fluorophenyl)ethyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C10H9F4NO2/c11-7-3-1-6(2-4-7)8(15)5-17-9(16)10(12,13)14/h1-4,8H,5,15H2

InChI Key

JTKGOAYZJZZHKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(COC(=O)C(F)(F)F)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.